molecular formula C10H9BrN2 B3289512 1-(4-Bromo-3-methylphenyl)pyrazole CAS No. 858523-45-2

1-(4-Bromo-3-methylphenyl)pyrazole

Cat. No. B3289512
M. Wt: 237.10 g/mol
InChI Key: OYVREJGACKLFDP-UHFFFAOYSA-N
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Patent
US07652035B2

Procedure details

n-Butyllithium (7.9 mL of a 2.5 M solution in hexanes, 20 mmol) was added to a solution of compound 2b (4.7 g, 20 mmol) in 100 mL THF at −78° C. The mixture was allowed to warm to −25° C. over 1 hr, then the mixture was cooled to −78° C. Trimethylborate (3.4 mL, 30 mmol) was added and the reaction was allowed to warm to RT. Hydrochloric acid (1N, 100 mL) was then added and the mixture was stirred for 16 hr. The pH of the aqueous layer was adjusted to 3-4 using sodium hydroxide and sodium dihydrogen phosphate solution, then the mixture was extracted with ethyl acetate. The organic layer was concentrated, then the residue was partitioned between ether and 0.5 N sodium hydroxide solution. The aqueous layer was extracted with two additional portions of ether and was then acidified to pH 3-4 using concentrated hydrochloric acid. The mixture was extracted with ethyl acetate, and the combined ethyl acetate extracts were dried over sodium sulfate, filtered, and evaporated to afford 2-methyl-4-(pyrazol-1-yl)phenylboronic acid (compound 2c, 3.5 g) as an amber gum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([N:13]2[CH:17]=[CH:16][CH:15]=[N:14]2)=[CH:9][C:8]=1[CH3:18].C[O:20][B:21](OC)[O:22]C.Cl.[OH-].[Na+].P([O-])(O)(O)=O.[Na+]>C1COCC1>[CH3:18][C:8]1[CH:9]=[C:10]([N:13]2[CH:17]=[CH:16][CH:15]=[N:14]2)[CH:11]=[CH:12][C:7]=1[B:21]([OH:22])[OH:20] |f:4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4.7 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)N1N=CC=C1)C
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.4 mL
Type
reactant
Smiles
COB(OC)OC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to −78° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ether and 0.5 N sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with two additional portions of ether
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined ethyl acetate extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1=C(C=CC(=C1)N1N=CC=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.